Salvianolic acid B (Sal B) is a naturally occurring phenolic compound isolated from the roots of Salvia miltiorrhiza, a herb traditionally used in China for various health conditions []. It is the most abundant bioactive component of this plant and has attracted significant scientific research due to its potential therapeutic effects.
One of the well-established properties of Sal B is its action as an antioxidant and free radical scavenger. These molecules help protect cells from damage caused by oxidative stress, which is implicated in various diseases []. Studies have shown that Sal B can effectively scavenge free radicals and reactive oxygen species, potentially contributing to its potential health benefits [, ].
Sal B has also demonstrated anti-inflammatory properties in various in vitro and in vivo models. It is believed to act through multiple mechanisms, including suppressing the production of inflammatory mediators and cytokines []. This suggests Sal B may be beneficial in managing conditions like inflammatory diseases and tissue injury [].
Scientific research continues to explore the potential therapeutic applications of Sal B. Some promising areas of investigation include:
Salvianolic acid B is a water-soluble polyphenolic compound primarily derived from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention for its diverse pharmacological properties, particularly its antioxidant, anti-inflammatory, and anticancer activities. Structurally, it is composed of three molecules of danshensu and one molecule of caffeic acid, which contributes to its unique biological effects and therapeutic potential .
Salvianolic acid B exhibits a diverse range of biological activities, including:
In high-temperature water, salvianolic acid B can also convert into salvianolic acid A through specific kinetic pathways .
Salvianolic acid B exhibits a wide range of biological activities:
Salvianolic acid B can be synthesized through several methods:
Salvianolic acid B has several applications in medicine and pharmacology:
Several compounds share structural similarities with salvianolic acid B. Below is a comparison highlighting their unique characteristics:
Compound Name | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Salvianolic Acid A | Dimer of danshensu and caffeic acid | Antioxidant, anti-inflammatory | More potent antioxidant than B |
Salvianolic Acid C | Dimer of danshensu | Antioxidant | Less studied compared to A and B |
Danshensu | Simple phenolic compound | Antioxidant, hepatoprotective | Basic building block for other acids |
Caffeic Acid | Simple phenolic compound | Antioxidant, anti-inflammatory | Commonly found in many plants |
Salvianolic acid B stands out due to its specific combination of structural elements that confer distinct biological activities not fully replicated by its analogs. Its dual role as both an antioxidant and a modulator of cellular signaling pathways enhances its therapeutic potential across various medical fields .
Salvianolic acid B is a complex polyphenolic compound with the molecular formula C36H30O16 and a molecular weight of 718.6 g/mol [1]. The compound represents a sophisticated benzofuran derivative featuring multiple caffeic acid residues connected through ester linkages [1]. The IUPAC name for salvianolic acid B is (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid [1].
The structural framework consists of a dihydrobenzofuran core substituted with three caffeic acid moieties [2]. The compound belongs to the class of 1-benzofurans and functions as a polyphenol, enoate ester, dicarboxylic acid, and member of catechols [1]. Salvianolic acid B is structurally identical to lithospermic acid B, with previous configurational assignments of two stereocenters having been corrected through chemical correlation studies [2] [3].
Property | Value |
---|---|
Molecular Formula | C₃₆H₃₀O₁₆ |
Molecular Weight | 718.6 g/mol |
CAS Number | 121521-90-2 |
IUPAC Name | (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI Key | SNKFFCBZYFGCQN-VWUOOIFGSA-N |
Salvianolic acid B exhibits distinctive physicochemical properties that influence its stability and handling requirements [4] [5]. The compound appears as a light yellow to pale yellow powder in its solid state at room temperature [6] [5]. The melting point ranges from 98-110°C, with decomposition occurring at temperatures above 149°C [5] [7] [8].
The compound demonstrates good water solubility, making it suitable for aqueous preparations [5] [8]. However, its solubility in organic solvents is limited, showing only slight solubility in dimethyl sulfoxide, ethanol, and methanol [5] [8]. The estimated logarithm of the partition coefficient (LogP) ranges from 2.14 to 3.33, indicating moderate lipophilicity [9] [5] [8].
Thermal analysis reveals that salvianolic acid B has a boiling point of 1020.3°C at 760 mmHg and a flash point of 322.1°C [9] [7]. The density of the compound is 1.6 ± 0.1 g/cm³ [9] [7]. For optimal stability, the compound requires storage at -20°C in frozen conditions, avoiding exposure to heat and light [4] [5].
Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | Light yellow to pale yellow powder |
Melting Point | 98-110°C (149°C with decomposition) |
Boiling Point | 1020.3°C at 760 mmHg |
Density | 1.6 ± 0.1 g/cm³ |
Flash Point | 322.1 ± 27.8°C |
Water Solubility | Soluble |
Solubility in Organic Solvents | Slightly soluble in DMSO, ethanol, methanol |
LogP (estimated) | 2.14-3.33 |
Storage Temperature | -20°C (frozen storage) |
Stability at pH > 5 | Unstable in aqueous solutions |
The stability profile of salvianolic acid B shows significant temperature and pH dependence [10] [11] [12]. In solid state when packaged in aluminum foil bags, the compound remains stable for six months under accelerated conditions of 40°C and 75% relative humidity [10]. In aqueous solutions, stability decreases markedly with increasing temperature, remaining stable at 4°C for 30 hours but undergoing spontaneous decomposition at 25°C [11] [12]. The compound shows enhanced stability in acidic conditions (pH 1.5-5.0) compared to neutral or alkaline environments [12].
Condition | Stability | Notes |
---|---|---|
Solid state (aluminum foil, 40°C, 75% RH) | Stable for 6 months | Accelerated storage conditions per ICH guidelines |
Aqueous solution at 4°C | Stable for 30 hours | Recommended storage temperature |
Aqueous solution at 25°C | Spontaneous decomposition | Room temperature causes degradation |
Aqueous solution at 37°C | Accelerated decomposition | Body temperature accelerates breakdown |
Aqueous solution at pH 1.5-5.0 | Stable for 30 hours | Stable in acidic conditions |
Aqueous solution at neutral to alkaline pH | Decreased stability | pH-dependent degradation |
Total phenolic acids solution | Enhanced stability compared to pure compound | Other phenolic compounds provide protection |
Light exposure | Light sensitive - avoid exposure | Store in dark conditions |
Salvianolic acid B contains four stereogenic centers, with defined absolute configurations that have been established through extensive chemical correlation studies [1] [2] [3]. The compound has four defined atom stereocenters and one defined bond stereocenter, with the absolute configuration assigned as 2S, 3S for the dihydrobenzofuran ring carbons and 1R for the two other stereogenic centers [1] [4].
The specific rotation of salvianolic acid B is [α]²⁰D = +108° (c=1, methanol), indicating its optically active nature [4]. This optical activity is consistent with the presence of multiple chiral centers within the molecular structure [4]. Research has definitively established that salvianolic acid B and lithospermic acid B are identical compounds, with earlier reports of different configurational assignments for two stereocenters having been corrected [2] [3].
Stereoisomeric studies have revealed that the configuration of salvianolic acid B significantly influences its biological activity [13]. Comparative analysis of stereoisomers demonstrates that structural variations at chiral centers can substantially affect antioxidant properties, with different enantiomers showing markedly different activity profiles [13]. The compound exists in specific stereoisomeric forms rather than as racemic mixtures, distinguishing it from some related natural products [14].
Property | Value |
---|---|
Number of Stereogenic Centers | 4 |
Absolute Configuration at C-2 | 2S |
Absolute Configuration at C-3 | 3S |
Absolute Configuration at C-8′ | 1R |
Defined Atom Stereocenter Count | 4 |
Defined Bond Stereocenter Count | 1 |
Specific Rotation [α]²⁰D | 108° (c=1, MeOH) |
Optical Activity | Optically active |
Enantiomeric Relationship | Identical to lithospermic acid B |
Salvianolic acid B exhibits characteristic spectroscopic properties that enable its identification and quantitative analysis across multiple analytical platforms [15] [16] [17]. Ultraviolet absorption spectroscopy shows a maximum absorption wavelength at 287 nm when measured in methanol solution [4] [17]. This absorption maximum is characteristic of the extended conjugated system present in the molecule and serves as a primary detection wavelength for high-performance liquid chromatography analysis [17].
Mass spectrometric analysis using electrospray ionization in negative ion mode produces a characteristic molecular ion peak at m/z 717 [M-H]⁻ [16] [17]. Tandem mass spectrometry reveals specific fragmentation patterns with product ions, including transitions such as m/z 358.2 to m/z 196.9, which are utilized for selective monitoring in liquid chromatography-mass spectrometry applications [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for salvianolic acid B [15] [18]. Proton nuclear magnetic resonance spectra show characteristic aromatic proton signals in the range of δ 6.32-8.61 ppm, corresponding to the catechol and benzofuran moieties [19]. Carbon-13 nuclear magnetic resonance data are available in comprehensive databases, providing detailed carbon assignments for structural elucidation [1].
Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in salvianolic acid B [20] [21]. Key infrared peaks appear at 3393, 3371, 1613, 1050, and 1036 cm⁻¹, corresponding to phenolic hydroxyl groups and aromatic structures [21]. These spectroscopic fingerprints enable discrimination between different salvianolic acid preparations and related compounds [21].
Near-infrared spectroscopy has been successfully applied for online quality control of salvianolic acid B in industrial manufacturing processes [22]. The optimal wavelength range for quantitative analysis spans 9815-5430 cm⁻¹, with correlation coefficients exceeding 0.97 for both extracting and purifying process models [22].
Spectroscopic Method | Key Data/Wavelengths | Reference/Notes |
---|---|---|
UV Absorption (Maximum) | 287 nm (in methanol) | Maximum absorption wavelength in methanol solution |
Mass Spectrometry (ESI-MS) | m/z 717 [M-H]⁻ (negative ion mode) | Electrospray ionization in negative mode |
¹H NMR (Key signals) | Aromatic protons at δ 6.32-8.61 ppm | Characteristic of catechol and benzofuran moieties |
¹³C NMR | Available in PubChem database | Comprehensive carbon assignments available |
Infrared Spectroscopy (Key peaks) | 3393, 3371, 1613, 1050, 1036 cm⁻¹ | Characteristic of phenolic OH and aromatic structures |
Near-Infrared (NIR) Range | 9815-5430 cm⁻¹ (optimal range for quantification) | Used for online quality control applications |
Salvianolic acid B is most abundantly found in Salvia miltiorrhiza Bge., a perennial herb belonging to the family Lamiaceae [1] [2] [3]. This species, commonly known as Danshen or red sage, serves as the primary commercial source of salvianolic acid B and has been extensively utilized in traditional Chinese medicine for over 1000 years [4] [5]. The dried roots and rhizomes of Salvia miltiorrhiza contain salvianolic acid B as the most abundant water-soluble phenolic acid component, typically accounting for more than 85% of the total phenolic acid content in pharmaceutical preparations [2] [6].
The compound salvianolic acid B (molecular formula C₃₆H₃₀O₁₆, molecular weight 718.62) is formed through the condensation of three molecules of Danshensu and one molecule of caffeic acid [2]. Research has demonstrated that salvianolic acid B can be extracted and purified from Salvia miltiorrhiza roots using various methods, including high-speed counter-current chromatography, which can yield up to 98% purity [2]. The content of salvianolic acid B in dried Salvia miltiorrhiza roots can reach concentrations of 4.00% in diploid plants and shows significant variation among different cultivars and geographic origins [7] [8].
Salvia miltiorrhiza is indigenous to China and grows naturally on hillsides, stream banks, and understories in broad-leaved deciduous forests in central and eastern China [9]. The species demonstrates remarkable adaptability to different environmental conditions and has wide geographic distribution with high intraspecific polymorphism [10]. Wild populations of Salvia miltiorrhiza can be found in restricted areas including the Qinling Mountains in Henan and Shaanxi provinces, the Mengshan Mountains in Shandong, and the Dabie Mountains in Anhui [11] [9].
The biosynthesis of salvianolic acid B in Salvia miltiorrhiza involves a complex network of enzymatic reactions through two interconnected pathways: the phenylpropanoid pathway and the tyrosine-derived pathway [5] [12]. The phenylpropanoid pathway begins with the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to 4-coumaric acid via cinnamic acid 4-hydroxylase (C4H), and subsequent formation of 4-coumaroyl-CoA through 4-coumarate:CoA ligase (4CL) [5] [13].
Simultaneously, the tyrosine-derived pathway converts tyrosine to 4-hydroxyphenylpyruvate through tyrosine aminotransferase (TAT), which is then reduced by 4-hydroxyphenylpyruvate reductase (HPPR) to form 3,4-dihydroxyphenyllactic acid (DHPL), also known as salvianic acid A or danshensu [5] [12]. Research indicates that the tyrosine-derived pathway serves as the rate-limiting step in salvianolic acid B biosynthesis, with enzyme expression levels in this pathway showing stronger correlation with final product accumulation [5].
The coupling of these two pathways occurs through rosmarinic acid synthase (RAS), which catalyzes the esterification reaction between 4-coumaroyl-CoA and DHPL to form 4-coumaroyl-3′4′-dihydroxyphenyllactic acid [5] [13]. This intermediate is subsequently hydroxylated by cytochrome P450 enzyme CYP98A14, which introduces the 3-hydroxyl group to form rosmarinic acid [5]. Salvianolic acid B is believed to be derived from rosmarinic acid through oxidative coupling reactions, although the exact enzymatic mechanism for this final step remains to be fully elucidated [5] [14].
Recent molecular studies have identified several transcription factors that regulate salvianolic acid B biosynthesis, including SmMYB52, which directly binds to and activates the promoters of key enzyme-encoding genes SmTAT1, SmHPPR1, SmC4H1, and Sm4CL9 [15]. Additionally, DNA methylation patterns, particularly CHH methylation levels, play significant regulatory roles in controlling the expression of biosynthetic pathway genes [16] [17].
Salvianolic acid B exhibits distinct tissue-specific accumulation patterns within Salvia miltiorrhiza plants, with the highest concentrations found in roots and rhizomes [18] [19] [20]. Transcriptome analyses have revealed that tanshinones and phenolic acids, including salvianolic acid B, accumulate mainly in roots, with only trace amounts detected in aerial tissues [19]. High-performance liquid chromatography analyses have confirmed that salvianolic acid B levels are significantly higher in root tissues compared to leaves, stems, and flowers [19] [20].
The root-specific accumulation pattern correlates with tissue-specific gene expression profiles of biosynthetic pathway enzymes [5] [18]. Comparative transcriptome studies between root and leaf tissues have shown that genes encoding key enzymes in the phenylpropanoid and tyrosine-derived pathways exhibit preferential expression in roots [13] [19]. Specifically, SmPAL1, SmC4H1, SmTAT1, and SmHPPR1 genes demonstrate higher transcript levels in root tissues, supporting the observed accumulation patterns [5] [13].
Research using laser scanning confocal microscopy has revealed that within root tissues, salvianolic acid B and related phenolic compounds are primarily distributed in the epidermis, cortex, and collenchyma [21]. The periderm or root bark also serves as a secondary storage site for these compounds, though content can be variable depending on developmental stage and environmental conditions [18]. Studies on tissue distribution in laboratory animals have shown that when administered systemically, salvianolic acid B demonstrates preferential accumulation in liver, kidney, and brain tissues, with the compound successfully crossing the blood-brain barrier when delivered via liposomal formulations [22] [23] [24].
The temporal accumulation of salvianolic acid B in root tissues follows distinct developmental patterns. Research has demonstrated that the content of salvianolic acid B gradually increases during plant development, with significant accumulation beginning in the post-anthesis phase and reaching peak levels approximately 60 days after flowering [18]. This developmental pattern aligns with the expression profiles of biosynthetic genes and suggests that the biochemical machinery for salvianolic acid B production becomes fully activated during the reproductive and post-reproductive growth phases [18] [25].
Salvia miltiorrhiza demonstrates a broad geographic distribution across central and eastern China, with natural populations and cultivation centers spanning multiple provinces and diverse ecological zones [26] [11] [8]. The species naturally occurs in temperate and subtropical regions, with major populations found in the Qinling Mountains of Henan and Shaanxi provinces, the Mengshan Mountains of Shandong province, and the Dabie Mountains of Anhui province [11] [9].
Historically, commercial production of Danshen was limited to Shandong, Henan, Hubei, and Sichuan provinces [27]. Shandong province, particularly the Mengshan Mountains region, represents one of the major commercial production areas with a long history of cultivation and high-quality material production [8] [28]. Sichuan province serves as a traditional cultivation center in southwestern China, where the species benefits from subtropical humid climate conditions [8] [29]. The geographic distribution extends northward to approximately 40°N latitude and southward to about 25°N latitude, covering a substantial latitudinal gradient [26].
Climate change studies have revealed that environmental factors significantly influence the geospatial distribution of salvianolic acid B and other active ingredients in Salvia miltiorrhiza [26]. The main controlling climatic factors include air temperature, precipitation, atmospheric vapor pressure, and sunshine duration [26]. Research indicates that future warming in high-latitude regions could cause continued northward expansion of suitable planting areas for Salvia miltiorrhiza [26]. The species thrives in USDA hardiness zones 6a to 9b, with optimal growth occurring between 15°C and 27°C [30].
Genetic diversity studies using microsatellite markers have revealed significant population structure corresponding to geographic distribution patterns [11]. Two major genetic lineages have been identified: one encompassing populations from the Qinling and Mengshan Mountains, and another from the Dabie Mountains region [11]. This genetic structure suggests historical refugia during climatic oscillations, with the Dabie Mountain region serving as a genetic diversity center for the species [9]. The geographic isolation of different populations has resulted in distinct chemical profiles, with salvianolic acid B content varying significantly among different regions due to genetic and environmental factors [8] [31].